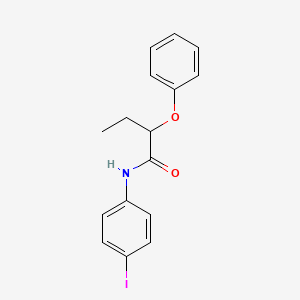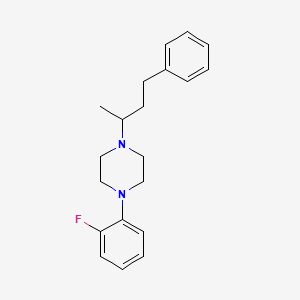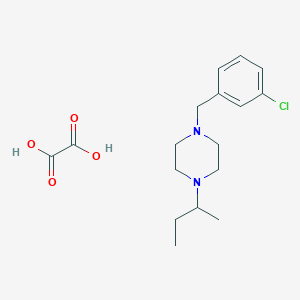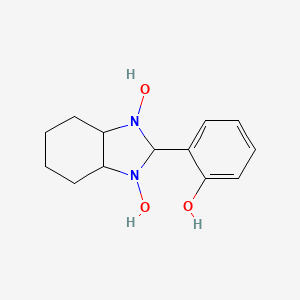
N-(4-iodophenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known for their ability to selectively bind to estrogen receptors in various tissues. In
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiology, and neurology. In oncology, N-(4-iodophenyl)-2-phenoxybutanamide has shown promising results in the treatment of breast cancer, where it acts as a SERM and selectively binds to estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the prevention and treatment of atherosclerosis, where it acts as an anti-inflammatory agent and reduces the formation of plaque in the arteries. In neurology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the treatment of Alzheimer's disease, where it acts as a neuroprotective agent and reduces the accumulation of amyloid-beta plaques in the brain.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-2-phenoxybutanamide involves its selective binding to estrogen receptors in various tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an antagonist of estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an anti-inflammatory agent, reducing the formation of plaque in the arteries. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as a neuroprotective agent, reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide inhibits the growth of estrogen-dependent tumors by blocking the binding of estrogen to its receptors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the formation of plaque in the arteries by inhibiting the expression of pro-inflammatory cytokines. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the accumulation of amyloid-beta plaques in the brain by inhibiting the expression of beta-secretase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-2-phenoxybutanamide has several advantages as a research tool, including its high selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use in lab experiments, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-2-phenoxybutanamide, including its potential as a therapeutic agent for other types of cancer, its ability to modulate immune responses, and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(4-iodophenyl)-2-phenoxybutanamide, improve its solubility in aqueous solutions, and reduce its cost. Overall, N-(4-iodophenyl)-2-phenoxybutanamide holds great promise as a research tool and potential therapeutic agent in various fields of medicine.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-2-phenoxybutanamide involves the reaction of 4-iodoaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-iodophenyl)-2-phenoxybutanamide.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQDWJDTQBWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5153731.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5153743.png)


![N-(2-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B5153757.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153762.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B5153770.png)

![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)